molecular formula C7H10O4 B8765863 Methyl prop-2-enoate; prop-2-enoic acid CAS No. 25302-81-2

Methyl prop-2-enoate; prop-2-enoic acid

Cat. No.: B8765863
CAS No.: 25302-81-2
M. Wt: 158.15 g/mol
InChI Key: MYSWGNHLJGOCPT-UHFFFAOYSA-N
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Description

Methyl prop-2-enoate (CAS 96-33-3), also known as methyl acrylate, is an α,β-unsaturated ester with the formula CH₂=CHCOOCH₃. It is widely used in polymer synthesis, such as poly(methyl methacrylate) (PMMA) production , and exhibits significant antifungal activity against plant pathogens like Fusarium culmorum and Cochliobolus sativus .

Prop-2-enoic acid (acrylic acid, CAS 79-10-7) is a carboxylic acid (CH₂=CHCOOH) with applications in copolymer production, adhesives, and coatings. Its derivatives, including esters like ethyl prop-2-enoate and butyl prop-2-enoate, are pivotal in industrial polymer chemistry .

Properties

CAS No.

25302-81-2

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

methyl prop-2-enoate;prop-2-enoic acid

InChI

InChI=1S/C4H6O2.C3H4O2/c1-3-4(5)6-2;1-2-3(4)5/h3H,1H2,2H3;2H,1H2,(H,4,5)

InChI Key

MYSWGNHLJGOCPT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C.C=CC(=O)O

Related CAS

25302-81-2

Origin of Product

United States

Comparison with Similar Compounds

Chemical Structure and Reactivity

Compound Structure Functional Groups Key Reactivity
Methyl prop-2-enoate CH₂=CHCOOCH₃ Ester, α,β-unsaturated Undergoes radical polymerization; susceptible to nucleophilic addition
Prop-2-enoic acid CH₂=CHCOOH Carboxylic acid, α,β-unsaturated Acid-catalyzed esterification; forms hydrogen-bonded dimers
Methyl propanoate CH₃CH₂COOCH₃ Saturated ester Lacks conjugation; lower reactivity in polymerization
Ethyl prop-2-enoate CH₂=CHCOOCH₂CH₃ Ester, α,β-unsaturated Similar reactivity to methyl prop-2-enoate but with longer alkyl chain
Butyl acrylate CH₂=CHCOO(CH₂)₃CH₃ Ester, α,β-unsaturated Used in copolymers with acrylic acid; enhances flexibility in polymers

Key Insights :

  • The α,β-unsaturation in methyl prop-2-enoate and acrylic acid enables conjugation, enhancing their reactivity in polymerization compared to saturated analogs like methyl propanoate .
  • Acrylic acid’s carboxylic group allows for hydrogen bonding, influencing its crystalline behavior and solubility .

Antifungal Activity

Compound Fungal Strain Effective Concentration (µM) Growth Inhibition (%) Mechanism of Action
Methyl prop-2-enoate C. sativus 500–1000 81% Fungicidal; disrupts cell membranes
Methyl propanoate C. sativus 500 <50% Limited efficacy; no membrane disruption
p-Cymene F. culmorum 500 73% Lower potency than methyl prop-2-enoate
Natural extracts A. racemosum 2000 (2 g/L) Comparable Requires higher concentrations

Key Insights :

  • Methyl prop-2-enoate outperforms methyl propanoate and p-cymene due to its electrophilic α,β-unsaturated ester group, which likely interacts with fungal cellular components .
  • At 500 µM, methyl prop-2-enoate releases 700–1000 mg/L potassium from C. sativus, indicating rapid membrane permeability alteration .

Key Insights :

  • Copolymers of prop-2-enoic acid and butyl acrylate exhibit tunable mechanical properties, making them ideal for coatings .
  • Methyl prop-2-enoate’s volatility (evident in its low molecular weight) requires careful handling in industrial settings, with permissible exposure limits of 2 ppm .

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